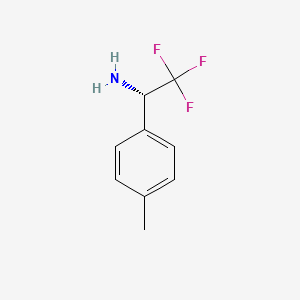
(S)-2,2,2-Trifluoro-1-P-tolylethanamine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactants, products, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes understanding the compound’s chemical stability and reactivity .Scientific Research Applications
Application in Synthesis of Nitrogen Heterocycles
(S)-2,2,2-Trifluoro-1-P-tolylethanamine and related compounds have been utilized in the synthesis of nitrogen heterocycles. For instance, lithiation of N-benzyl-β-tosylethanamine, which is structurally similar to (S)-2,2,2-Trifluoro-1-P-tolylethanamine, with n-butyllithium at -78°C leads to monoanions. These monoanions react with different monoelectrophiles and dielectrophiles to afford corresponding nitrogen heterocycles. This process has applications in synthesizing compounds like capsazepine, an antagonist of sensory neuron excitants (Alonso et al., 1997).
Role in Luminescent Rhodium Complex Synthesis
(S)-2,2,2-Trifluoro-1-P-tolylethanamine derivatives are used in the synthesis of luminescent compounds. For instance, the reaction of bis(p-tolylethynyl)buta-1,3-diyne, which contains a structural moiety similar to (S)-2,2,2-Trifluoro-1-P-tolylethanamine, with certain rhodium complexes yields highly luminescent mer,cis-tris(trimethylphosphine)trimethylsilylethynyl-2,5-bis(p-tolylethynyl)-3,4-bis(p-tolyl)rhodacyclopenta-2,4-diene (Rourke et al., 2001).
Microfluidic Systems for Chemical and Biochemical Screening
Compounds structurally similar to (S)-2,2,2-Trifluoro-1-P-tolylethanamine can be used in droplet-based microfluidic systems. These systems enable miniaturization of reactions and compartmentalization in droplets. Such systems are beneficial for chemical and biochemical screening, protein crystallization, enzymatic kinetics, and assays (Song et al., 2006).
Asymmetric Total Synthesis of Natural Products
(S)-2,2,2-Trifluoro-1-P-tolylethanamine and its derivatives are used in the asymmetric total synthesis of natural products. For example, the synthesis of eudistomidin B, an indole alkaloid isolated from marine tunicate, involved a compound structurally related to (S)-2,2,2-Trifluoro-1-P-tolylethanamine (Ito et al., 2009).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(1S)-2,2,2-trifluoro-1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6-2-4-7(5-3-6)8(13)9(10,11)12/h2-5,8H,13H2,1H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPQTBRCSUZWOK-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2,2,2-Trifluoro-1-P-tolylethanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



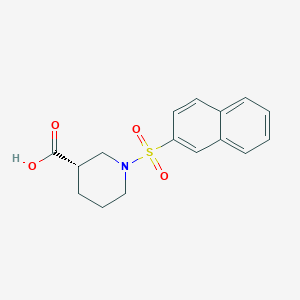
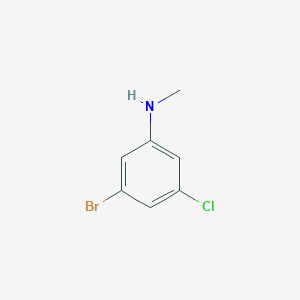
![1-(2-Nitro-benzenesulfonyl)-[1,4]diazepane hydrochloride](/img/structure/B3364888.png)
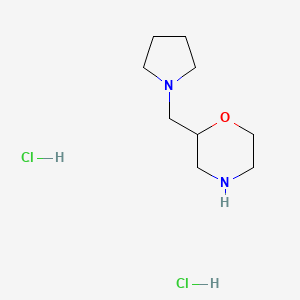

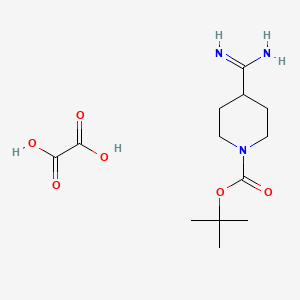

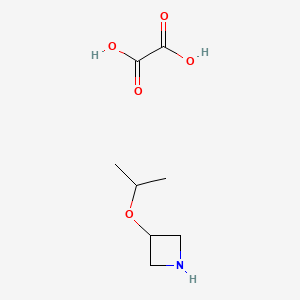
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride](/img/structure/B3364916.png)


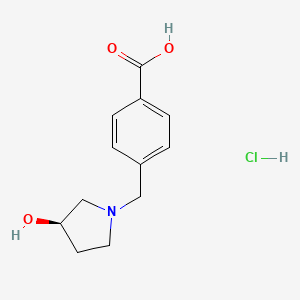
![Methyl-(5-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine dihydrochloride](/img/structure/B3364958.png)
